![molecular formula C14H16N2O4 B2902896 2-[3-(dimethylamino)propyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid CAS No. 211932-34-2](/img/structure/B2902896.png)
2-[3-(dimethylamino)propyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Dimethylamino)propyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid (DMDI-5-COOH) is an organic compound belonging to the family of isoindoles. It is a white, crystalline solid that is soluble in water and organic solvents. It is widely used in the synthesis of pharmaceuticals and other compounds. DMDI-5-COOH is also known as 2-dimethylaminopropyl-5-carboxylic acid, dimethylamino-2-propyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid, and dimethylamino-2-propyl-5-carboxylic acid.
Scientific Research Applications
Drug Delivery Systems
This compound is used to synthesize self-healing pH-responsive hydrogels for drug delivery applications. These hydrogels can respond to changes in pH, making them ideal for targeted drug release .
Gene Delivery Vectors
It serves as a cationic monomer to develop gene delivery vectors due to its ability to complex with nucleic acids and facilitate their intracellular delivery .
3D Printing with Iron Oxide Nanoparticles
The compound is utilized in fabricating iron oxide nanoparticle formulations for 3D printing applications, which is an emerging field in material sciences .
Synthesis of Surfactants
It acts as an intermediate in the synthesis of surfactants, which are compounds that lower the surface tension between two liquids or between a liquid and a solid .
Water Treatment Chemicals
The compound is used in water treatment chemicals, likely due to its properties that can interact with contaminants to neutralize them or facilitate their removal .
Catalyst for Polymerizations
It is also used as a catalyst for polyurethane (PU) and epoxy polymerizations, which are processes to create polymers with specific properties for various industrial applications .
Sodium Channel Blockers
Short chain amides derived from this compound, such as N-[3-(dimethylamino)propyl] acetamide (DMAPAA), are used as sodium channel blockers, which have applications in medical research and treatments .
Amidation Reactions
The compound is involved in solvent-free amidation reactions between fatty acid methyl ester (FAME) and dimethylaminopropylamine (DMAPA), which are important in chemical synthesis processes .
Mechanism of Action
Target of Action
The primary targets of this compound are human cancer cell lines and Human Umbilical Vein Endothelial Cells (HUVECs). The compound shows potent activity against these cancer cell lines and higher selectivity on VEGF- and bFGF-stimulated HUVECs .
Mode of Action
The compound interacts with its targets through a series of biochemical reactions. It is synthesized based on the structural features of TMP-20, LK-B030, and BX-517 . The compound’s mode of action involves the inhibition of vascular endothelial growth factor (VEGF) receptor-1 and -2 tyrosine kinases .
Biochemical Pathways
The compound affects the biochemical pathways related to cancer cell proliferation and angiogenesis. It inhibits the VEGF and bFGF-stimulated HUVECs, which are key players in angiogenesis, a process that is crucial for tumor growth and metastasis .
Result of Action
The compound’s action results in the inhibition of cancer cell proliferation and angiogenesis. It shows potent activity against various cancer cell lines and higher selectivity on VEGF- and bFGF-stimulated HUVECs .
properties
IUPAC Name |
2-[3-(dimethylamino)propyl]-1,3-dioxoisoindole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-15(2)6-3-7-16-12(17)10-5-4-9(14(19)20)8-11(10)13(16)18/h4-5,8H,3,6-7H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMMHOWUGMWLAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.